molecular formula C19H25N3O3 B2632476 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1172305-45-1

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2632476
CAS No.: 1172305-45-1
M. Wt: 343.427
InChI Key: BWISQVPAHWWJST-UHFFFAOYSA-N
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Description

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds within this class, including those with 1,3,4-oxadiazol and piperidine moieties, have been synthesized and characterized through a variety of methods. Studies involve crystal structure analysis, Hirshfeld surface analysis, and computational density functional theory (DFT) calculations to understand the molecular geometry, reactivity, and interaction patterns of these compounds (Kumara et al., 2017). The precise synthesis methods and structural elucidation provide foundational knowledge for exploring further chemical modifications and applications.

Antimicrobial Activities

Research on derivatives of 1,3,4-oxadiazole and piperidine compounds has indicated moderate to significant antimicrobial properties. The synthesis of N-substituted derivatives has been shown to exhibit activity against both Gram-negative and Gram-positive bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).

Optical and Thermal Properties

The investigation into optical and thermal properties of related compounds signifies the potential of these molecules in material science applications. For instance, the study of needle-shaped single crystals grown using solution growth techniques revealed transparency in the visible region and thermal stability, as indicated by thermal analysis (Shruthi et al., 2019). Such properties are crucial for the development of novel materials for optoelectronic applications.

Molecular Docking Studies

Compounds with the 1,3,4-oxadiazole moiety have also been subject to molecular docking studies to explore their potential biological interactions and mechanisms of action. These studies are particularly relevant in the design of new drugs with specific target interactions, highlighting the compound's role in medicinal chemistry research (Khalid et al., 2016).

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(2)18-20-21-19(25-18)15-8-10-22(11-9-15)17(23)12-14-4-6-16(24-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWISQVPAHWWJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.